2,3-Diphenylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiirane,2,3-diphenyl-, (2R,3R)-rel- is a chiral organosulfur compound characterized by a three-membered ring structure containing one sulfur atom and two carbon atoms, each bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiirane,2,3-diphenyl-, (2R,3R)-rel- can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with sulfur dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an episulfide intermediate, which is subsequently converted to the thiirane compound.
Another method involves the cyclization of a suitable precursor, such as a 2,3-diphenylthiirane-1-oxide, under acidic conditions. This reaction typically requires a strong acid like hydrochloric acid or sulfuric acid to facilitate the ring closure.
Industrial Production Methods
Industrial production of thiirane,2,3-diphenyl-, (2R,3R)-rel- is less common due to the specialized nature of the compound. large-scale synthesis can be achieved using optimized versions of the laboratory methods mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiirane,2,3-diphenyl-, (2R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thiirane can yield thiols or disulfides, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thiirane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various thiirane derivatives depending on the nucleophile used.
Scientific Research Applications
Thiirane,2,3-diphenyl-, (2R,3R)-rel- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiirane,2,3-diphenyl-, (2R,3R)-rel- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of different products.
Comparison with Similar Compounds
Thiirane,2,3-diphenyl-, (2R,3R)-rel- can be compared with other similar compounds, such as:
Thiirane: The simplest thiirane compound, lacking the phenyl groups.
2,3-Diphenylthiirane: Similar to thiirane,2,3-diphenyl-, (2R,3R)-rel-, but without the chiral centers.
Thiirane derivatives: Compounds with various substituents on the thiirane ring.
The uniqueness of thiirane,2,3-diphenyl-, (2R,3R)-rel- lies in its chiral nature and the presence of two phenyl groups, which impart distinct chemical and physical properties compared to other thiirane compounds.
Properties
CAS No. |
3372-81-4 |
---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2,3-diphenylthiirane |
InChI |
InChI=1S/C14H12S/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
YZGUWUYYNVDKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.